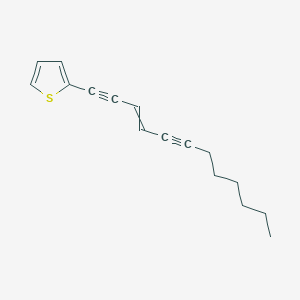
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene is a compound that features a thiophene ring substituted with a dodec-3-ene-1,5-diyn-1-yl group Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can be achieved through various methods. One common approach involves the condensation of thiophene with a suitable alkyne precursor under catalytic conditions. For example, the reaction between thiophene and a dodec-3-ene-1,5-diyn-1-yl halide in the presence of a palladium catalyst can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the double and triple bonds, converting them into single bonds and potentially forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial for its function in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecene: An alkene with a similar carbon chain length but lacking the thiophene ring and triple bonds.
2-(Dodec-3-en-1,5-diyn-1-yl)pyrazine: A compound with a similar alkyne chain but a different heterocyclic ring (pyrazine instead of thiophene).
Uniqueness
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene is unique due to its combination of a thiophene ring with a dodec-3-ene-1,5-diyn-1-yl group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
823226-84-2 |
|---|---|
Molekularformel |
C16H18S |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
2-dodec-3-en-1,5-diynylthiophene |
InChI |
InChI=1S/C16H18S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h9-10,12,14-15H,2-6H2,1H3 |
InChI-Schlüssel |
JFDJRPLZARFGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC=CC#CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



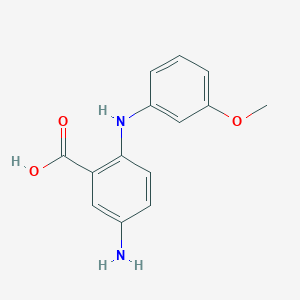
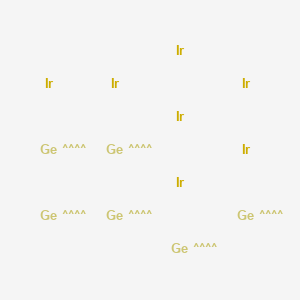
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
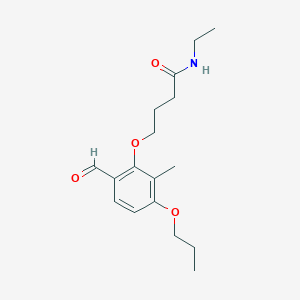

![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)

![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
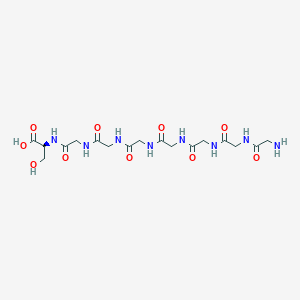
![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)

![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)

